2,3-Bis(2-methylbutan-2-yl)benzene-1,4-diol
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Overview
Description
2,3-Bis(2-methylbutan-2-yl)benzene-1,4-diol is an organic compound characterized by its unique structure, which includes two 2-methylbutan-2-yl groups attached to a benzene ring with two hydroxyl groups at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(2-methylbutan-2-yl)benzene-1,4-diol typically involves Friedel-Crafts alkylation reactions. In one method, 1,4-dimethoxybenzene is reacted with 3-methyl-2-butanol in the presence of sulfuric acid. The reaction proceeds through the formation of a carbocation intermediate, which then undergoes electrophilic aromatic substitution to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar Friedel-Crafts alkylation processes, optimized for higher yields and efficiency. The use of excess 3-methyl-2-butanol and controlled reaction conditions, such as temperature and acid concentration, are crucial for maximizing the production .
Chemical Reactions Analysis
Types of Reactions: 2,3-Bis(2-methylbutan-2-yl)benzene-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding dihydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the alkyl groups or hydroxyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride) are employed.
Major Products Formed:
Oxidation: Quinones.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
2,3-Bis(2-methylbutan-2-yl)benzene-1,4-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,3-Bis(2-methylbutan-2-yl)benzene-1,4-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways. The compound’s structure allows it to interact with specific proteins, potentially modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
- 1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene
- 1,4-Dihexoxy-2,5-bis(2-methylbutan-2-yl)benzene
- 1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene
Comparison: Compared to these similar compounds, 2,3-Bis(2-methylbutan-2-yl)benzene-1,4-diol is unique due to the specific positioning of its hydroxyl groups and alkyl substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
67708-79-6 |
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Molecular Formula |
C16H26O2 |
Molecular Weight |
250.38 g/mol |
IUPAC Name |
2,3-bis(2-methylbutan-2-yl)benzene-1,4-diol |
InChI |
InChI=1S/C16H26O2/c1-7-15(3,4)13-11(17)9-10-12(18)14(13)16(5,6)8-2/h9-10,17-18H,7-8H2,1-6H3 |
InChI Key |
GPMCZKILFBRNNY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=C(C=CC(=C1C(C)(C)CC)O)O |
Origin of Product |
United States |
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